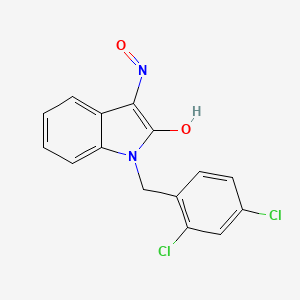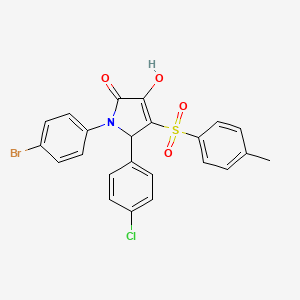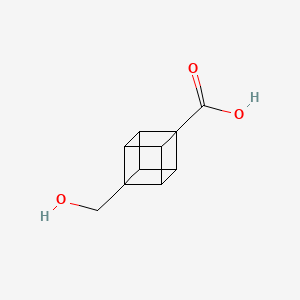
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized using various methods. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Detailed in vitro studies are essential to understand its mode of action, minimum inhibitory concentration (MIC), and potential clinical applications .
Thiazole Synthesis
The compound is synthesized via Hantzsch thiazole synthesis, a well-established method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, and this compound could serve as a building block for novel drug candidates. Researchers explore its reactivity, stability, and versatility in thiazole chemistry .
Antiviral Potential
Given the success of thiazole-based drugs in treating HIV infections, cancer, and other diseases, investigating this compound’s antiviral activity is warranted. In silico studies or cell-based assays can shed light on its potential as an antiretroviral agent .
Antifungal Properties
Thiazoles have also shown promise as antifungal agents. Researchers can evaluate this compound’s effectiveness against fungal pathogens, potentially expanding the arsenal of antifungal drugs .
Impact of Chlorine Substitution
The presence of chlorine in low molecular weight compounds significantly affects their biological activity. Investigating how the chlorine substituent influences the compound’s properties—such as lipophilicity, solubility, and binding affinity—can guide further research .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2/c1-12-7-8-14(9-15(12)20)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCNWDVVOCRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2559608.png)
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)
![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)


![8-(Dimethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2559615.png)



![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid](/img/structure/B2559626.png)


![5,6-Dimethyl-7-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559631.png)